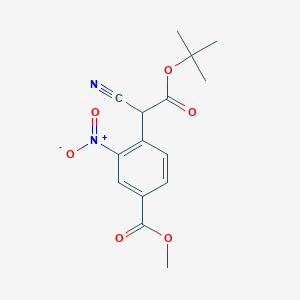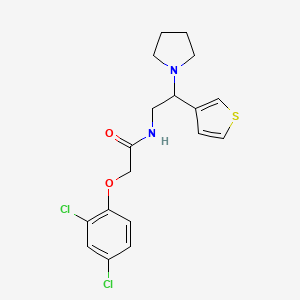
2-(2,4-dichlorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(2,4-dichlorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds that include various substituted acetamides. These compounds are of interest due to their potential applications in various fields, such as medicinal chemistry and materials science. The papers provided discuss related compounds, which can offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar molecules.
Synthesis Analysis
The synthesis of related compounds involves the reaction of chlorophenols with dichloroacetamide derivatives. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide using tetrahydrofuran (THF) as the solvent and anhydrous potassium carbonate as the base. The reaction conditions were optimized to achieve a 75% yield, indicating that similar conditions could potentially be applied to synthesize the compound of interest .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques such as IR, 1H NMR, and single-crystal X-ray diffraction. For example, the crystal structure of a triazole derivative was determined, revealing dihedral angles between the triazole ring and substituted benzene rings, as well as the presence of intra- and intermolecular hydrogen bonds and C–H···π interactions stabilizing the crystal structure . These findings suggest that the compound of interest may also exhibit specific dihedral angles between its rings and could form similar stabilizing interactions.
Chemical Reactions Analysis
The reactivity of related acetamide compounds with other chemicals has been explored. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield various products, including angular heterocyclic compounds . This indicates that the compound of interest might also participate in reactions with amines or other nucleophiles to form heterocyclic structures or other complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and stability, can be inferred from their molecular structures and the presence of specific functional groups. For example, the presence of chloro and fluoro substituents in the phenylacetamide derivatives is known to influence their potency as thrombin inhibitors, suggesting that the dichlorophenoxy and pyrrolidinyl groups in the compound of interest may also affect its biological activity . Additionally, the crystal structures of acetamides provide information on their solid-state properties, which could be relevant for the formulation of the compound for practical applications .
Scientific Research Applications
Opioid Receptor Agonists
Research into compounds structurally related to the given chemical has explored their potential as opioid receptor agonists. For instance, studies have synthesized series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with variations in substitution, demonstrating potent kappa-opioid agonist activities. These compounds, through their biological evaluation, have shown significant potential in developing novel analgesic drugs with reduced side effects compared to existing opioid medications (Barlow et al., 1991). The structural analogues, bearing substituted-aryl groups, were discovered to possess enhanced activity, suggesting a pathway for the development of more effective and selective kappa-opioid agonists (Costello et al., 1991).
Anticancer and Antimicrobial Activities
Another area of interest is the synthesis and characterization of compounds for anticancer and antimicrobial activities. A study involving the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlighted its potential as an anticancer agent through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018). This suggests that structurally similar compounds, such as the one , could be explored for their potential interactions with cancer-related targets or microbial pathogens, thereby contributing to the development of new therapeutic agents.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2S/c19-14-3-4-17(15(20)9-14)24-11-18(23)21-10-16(13-5-8-25-12-13)22-6-1-2-7-22/h3-5,8-9,12,16H,1-2,6-7,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVGWPRLJUIHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


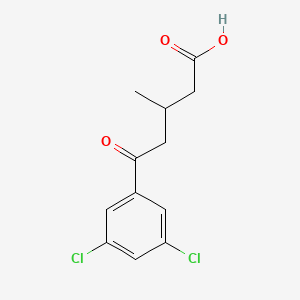

![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3012651.png)
![4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3012654.png)

![N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3012657.png)

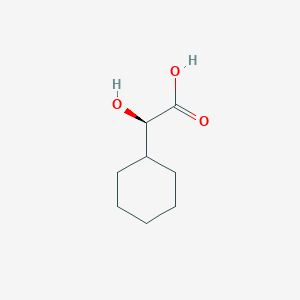
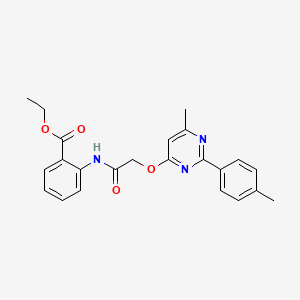
![N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B3012664.png)
![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3012665.png)
